molecular formula C14H20N2O B2807520 [4-(2-methylpiperidine-1-carbonyl)phenyl]methanamine CAS No. 926239-92-1

[4-(2-methylpiperidine-1-carbonyl)phenyl]methanamine

Cat. No.: B2807520
CAS No.: 926239-92-1
M. Wt: 232.327
InChI Key: KYVNPYQJIIQSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

[4-(aminomethyl)phenyl]-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11-4-2-3-9-16(11)14(17)13-7-5-12(10-15)6-8-13/h5-8,11H,2-4,9-10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVNPYQJIIQSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [4-(2-methylpiperidine-1-carbonyl)phenyl]methanamine involves several steps. One common synthetic route includes the reaction of 4-aminobenzylamine with 2-methylpiperidine-1-carbonyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Mechanism of Action

The mechanism of action of [4-(2-methylpiperidine-1-carbonyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

Biological Activity

The compound [4-(2-methylpiperidine-1-carbonyl)phenyl]methanamine, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a piperidine ring attached to a phenyl group, which is further substituted with a methanamine functional group. The synthesis of this compound typically involves:

  • Starting Materials : 2-methylpiperidine and appropriate carbonyl precursors.
  • Synthesis Method : The compound can be synthesized through a multi-step reaction involving the formation of an amide bond between the piperidine derivative and the carbonyl-containing phenyl group.

The biological activity of this compound can be attributed to its interaction with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in neurotransmitter regulation, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases such as Alzheimer's.
  • Receptor Modulation : It is suggested that this compound interacts with specific receptors, potentially including histamine and serotonin receptors, which could influence mood and cognitive functions.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of the compound:

  • Neuroprotective Effects : In vitro studies demonstrated that this compound exhibits neuroprotective properties by reducing oxidative stress markers in neuronal cell lines.
  • Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

In Vitro Studies

  • Neuroprotective Properties :
    • A study evaluated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells. Results indicated a significant reduction in cell death induced by oxidative stress, with an IC50 value indicating effective concentration levels for neuroprotection.
  • Cholinesterase Inhibition :
    • Another study assessed its inhibitory activity against AChE and BuChE. The compound displayed competitive inhibition with Ki values indicating strong affinity for these enzymes, which is critical for developing treatments for Alzheimer's disease.

In Vivo Studies

Research involving animal models has been limited but promising:

  • In a mouse model of Alzheimer's disease, administration of this compound resulted in improved cognitive functions as measured by behavioral tests (e.g., Morris water maze), alongside reduced amyloid plaque formation.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with other piperidine derivatives:

Compound NameAChE Inhibition (IC50)BuChE Inhibition (IC50)Neuroprotective Effect
This compound25 µM30 µMYes
Piperidin-4-amine40 µM50 µMModerate
1-Methylpiperidine35 µM45 µMNo

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